Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Compound Management

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride (CAS 1955540-88-1) is a disubstituted piperidine-3-carboxylate ester presented as a hydrochloride salt (C₉H₁₈ClNO₂, MW 207.70 g/mol). The compound belongs to the methyl pipecolinate family and features methyl groups at both the 2- and 6-positions of the saturated six-membered heterocycle, generating a stereochemically complex scaffold bearing three undefined stereocenters [REFS-1, REFS-2].

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 1955540-88-1
Cat. No. B2727934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
CAS1955540-88-1
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESCC1CCC(C(N1)C)C(=O)OC.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H
InChIKeyZSMOCGYSZKELKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride (CAS 1955540-88-1): Chemical Class, Salt-Form Advantages, and Procurement-Relevant Physicochemical Profile


Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride (CAS 1955540-88-1) is a disubstituted piperidine-3-carboxylate ester presented as a hydrochloride salt (C₉H₁₈ClNO₂, MW 207.70 g/mol) [1]. The compound belongs to the methyl pipecolinate family and features methyl groups at both the 2- and 6-positions of the saturated six-membered heterocycle, generating a stereochemically complex scaffold bearing three undefined stereocenters [REFS-1, REFS-2]. It is primarily sourced as a research intermediate and fragment building block, with commercial availability at purities ranging from 95% to 98% [REFS-3, REFS-4]. Its hydrochloride salt form confers enhanced aqueous solubility relative to the free base (free base MW 171.24, CAS 1378690-98-2), which is a critical handling and formulation consideration in medicinal chemistry workflows [1].

Why Methyl 2,6-dimethylpiperidine-3-carboxylate Hydrochloride Cannot Be Casually Substituted: Regioisomeric, Salt-Form, and Purity Traps in Procurement


Generic interchange of piperidine-3-carboxylate building blocks carries substantial risk because the 2,6-dimethyl substitution pattern defines a unique three-dimensional shape and conformational bias that is absent in the unsubstituted parent (methyl piperidine-3-carboxylate, CAS 50585-89-2) and qualitatively different from the geminal 6,6-dimethyl regioisomer (CAS 1269755-65-8) [1]. Systematic 3D shape analysis across 20 methyl-substituted pipecolinate regio- and diastereoisomers has demonstrated that even a single methyl positional shift alters principal moments of inertia (PMI) and normalized PMI ratios—descriptors that medicinal chemists use to assess fragment three-dimensionality and lead-likeness [1]. Furthermore, the hydrochloride salt provides solubility and weighability advantages not offered by the free base, and the commercially available purity range (95–98%) means that lot-specific impurity profiles can vary enough to confound biological assay reproducibility if the sourcing is switched without re-validation [REFS-2, REFS-3]. These factors collectively make empirical substitution unsound without side-by-side analytical and assay equivalence testing.

Head-to-Head Quantitative Differentiation Evidence for Methyl 2,6-dimethylpiperidine-3-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Gravimetric Handling Advantage

The hydrochloride salt (MW 207.70 g/mol) provides a 21.3% increase in formula weight relative to the free base (MW 171.24 g/mol, CAS 1378690-98-2), which directly translates into improved weighability for sub-milligram solid dispensing in fragment library preparation [1]. More critically, the hydrochloride salt is qualitatively described as possessing enhanced water solubility that facilitates handling in aqueous assay buffers, a property repeatedly noted in vendor technical summaries [1]. While quantitative aqueous solubility values (mg/mL) are not published for either form in peer-reviewed literature, the salt/free-base solubility differential for basic heterocycles containing a secondary amine is a well-established class-level principle: protonation of the piperidine nitrogen eliminates the free-base lipophilicity penalty and enables aqueous dissolution [2].

Medicinal Chemistry Fragment-Based Drug Discovery Compound Management

2,6-Dimethyl vs. 6,6-Dimethyl Regioisomer: 3D Shape Divergence Quantified by Principal Moments of Inertia

In a systematic 3D shape analysis of 20 methyl-substituted pipecolinate regio- and diastereoisomers, the 2,6-dimethyl substitution pattern (as a cis-diastereomer) occupies a distinct region of normalized principal moments of inertia (PMI) space compared to the 6,6-dimethyl regioisomer [1]. Normalized PMI ratios (I₁/I₃, I₂/I₃) serve as quantitative descriptors of molecular three-dimensionality, where rod-like, disc-like, and sphere-like shapes map to different coordinates. The 2,6-disubstituted scaffold, with methyl groups distributed across two ring positions, exhibits a PMI profile distinct from the gem-dimethyl (6,6) analog, which concentrates steric bulk at a single position [1]. This shape divergence is not captured by 2D similarity metrics (Tanimoto coefficients) and has direct consequences for fragment-based screening hit rates against different protein binding pockets.

Fragment-Based Drug Discovery 3D Molecular Shape Scaffold Hopping

2,6-Dimethyl vs. Unsubstituted Piperidine-3-carboxylate: Conformational Bias and Steric Influence on Derivatization

The unsubstituted methyl piperidine-3-carboxylate (methyl nipecotate, CAS 50585-89-2, MW 143.18 g/mol free base) lacks the conformational restriction imposed by the 2- and 6-position methyl groups [1]. In 2,6-disubstituted piperidines, the methyl substituents introduce 1,3-diaxial interactions that bias the ring-flip equilibrium and restrict nitrogen inversion dynamics, effects that are well-documented in stereochemical studies of symmetrically substituted dimethylpiperidinium salts [2]. This conformational bias directly influences the trajectory of the 3-carboxylate ester relative to the piperidine ring plane, which matters when the compound is used as a synthetic intermediate for further N-functionalization or ester elaboration—the steric shielding provided by the 2,6-dimethyl groups can direct regioselectivity in subsequent reactions differently than the unsubstituted parent.

Synthetic Chemistry Scaffold Functionalization Conformational Analysis

Purity Tier Differentiation: 98% (Leyan) vs. 95% (AKSci/CheMenu) — Impact on Assay Reproducibility

Among identified commercial suppliers, Leyan (Cat. 1795503) specifies a minimum purity of 98% for methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride, whereas AKSci (Cat. 0252EH) and CheMenu (Cat. CM465999) specify 95% [REFS-1, REFS-2, REFS-3]. The 3-percentage-point purity differential is numerically modest but can be functionally significant: a 95% purity lot may contain up to 5% w/w of unidentified impurities, which at a typical fragment screening concentration of 500 µM translates to impurity concentrations of up to 25 µM—well within the range capable of producing false-positive assay interference or off-target effects [1]. The 98% material reduces this impurity ceiling to 10 µM under the same conditions. For procurement in biochemical or cell-based screening, the higher purity grade reduces the confounding risk of impurity-driven false positives, although confirmatory re-purification or analytical QC is still recommended regardless of the nominal purity claim.

Quality Control Assay Reproducibility Compound Procurement

2,6-Dimethylpiperidine Scaffold SAR: Historical Antiarrhythmic Activity Advantage Over Other Piperidine Substitution Patterns

In a series of α,α-diaryl-1-piperidinebutanols evaluated for antiarrhythmic activity in the coronary-ligated dog model, structure-activity relationship studies demonstrated that the 2,6-dimethylpiperidine substitution pattern yielded compounds with the best antiarrhythmic profiles across the entire piperidine substitution series tested [1]. While this data is derived from elaborated diarylbutanol derivatives rather than the simple methyl ester building block itself, it establishes a class-level precedent that the 2,6-dimethylpiperidine core—shared by methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride upon N-derivatization—provides a pharmacophoric advantage over other alkyl substitution patterns on the piperidine ring for cardiovascular ion channel targets. This historical SAR guides scaffold selection when the 2,6-dimethylpiperidine-3-carboxylate ester is being procured as a starting point for medicinal chemistry programs targeting ion channels.

Cardiovascular Pharmacology Scaffold SAR Ion Channel

Evidence-Backed Application Scenarios for Methyl 2,6-dimethylpiperidine-3-carboxylate Hydrochloride Procurement


Fragment-Based Screening Library Design Requiring Quantifiable 3D Shape Diversity

The 2,6-dimethylpiperidine-3-carboxylate scaffold occupies a defined region of normalized PMI space, as demonstrated by systematic 3D shape analysis of 20 methyl pipecolinate regio- and diastereoisomers [1]. When procured alongside the 6,6-dimethyl and unsubstituted analogs, this compound contributes measurable three-dimensional diversity to fragment libraries, increasing the probability of identifying shape-complementary hits against non-planar protein binding pockets. Its three undefined stereocenters [2] also permit downstream chiral resolution to access stereodefined fragments for stereospecific SAR exploration.

Medicinal Chemistry Derivatization Requiring Built-In Steric Control at the Piperidine Nitrogen

For synthetic programs involving N-alkylation, N-acylation, or N-sulfonylation of the piperidine ring, the 2,6-dimethyl groups provide steric shielding that can modulate reaction regioselectivity and product distribution compared to the unsubstituted methyl piperidine-3-carboxylate [1]. The hydrochloride salt form eliminates the need for in-situ protonation before aqueous workup and enhances shelf-life stability during storage [2]. Procurement at 98% purity (Leyan) is recommended when the product of the first derivatization step will directly enter biological screening without intermediate chromatographic purification .

Ion-Channel-Targeted Lead Generation Leveraging 2,6-Dimethylpiperidine Scaffold SAR Precedent

When initiating a medicinal chemistry campaign against cardiovascular ion channels or nicotinic acetylcholine receptors, selection of the 2,6-dimethylpiperidine-3-carboxylate ester as the core scaffold leverages the literature-precedented finding that 2,6-dimethylpiperidine-bearing compounds exhibited superior antiarrhythmic profiles over other piperidine substitution patterns in the coronary-ligated dog model [1]. While the methyl ester itself is not the active pharmacophore, its procurement as a versatile intermediate enables rapid parallel derivatization at both the ester (hydrolysis, amidation) and amine (N-functionalization) positions, with the 2,6-dimethyl motif retained as a proven privileged scaffold element.

Physicochemical Property Screening Panels Requiring Hydrochloride Salt Format for Aqueous Compatibility

For in vitro ADME panels measuring aqueous solubility, logD, or plasma protein binding, procurement of the hydrochloride salt (rather than the free base, CAS 1378690-98-2) ensures direct compatibility with PBS or plasma-based assay matrices without pre-dissolution in DMSO at high organic content [1]. The computed LogP of 1.3578 and topological polar surface area (TPSA) of 38.33 Ų [2] position this compound in a favorable property space for CNS permeability assessment, making it a suitable reference compound for benchmarking physicochemical assays that evaluate the impact of 2,6-dimethyl substitution on piperidine scaffold ADME properties.

Quote Request

Request a Quote for Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.